Product packaging for 2,3-Dichloro-5-methoxyquinoxaline(Cat. No.:)

2,3-Dichloro-5-methoxyquinoxaline

Cat. No.: B11875199
M. Wt: 229.06 g/mol
InChI Key: IWWDZAKTAZHJNP-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methoxyquinoxaline is a high-value chemical building block for constructing diverse quinoxaline derivatives essential in medicinal chemistry and drug discovery. Its significant research utility stems from the two chlorine atoms on the quinoxaline core, which are highly amenable to nucleophilic aromatic substitution (S N Ar). This reactivity allows for selective, stepwise displacement with a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles, enabling the efficient synthesis of complex, polyfunctionalized molecules . As a key intermediate, it is instrumental in the exploration of new therapeutic agents. Quinoxaline derivatives are investigated for a broad spectrum of biological activities, including serving as ligands for 5-HT 3 receptor subtypes in neurological research and as potential antimicrobial agents . The methoxy substituent at the 5-position influences the electronic properties of the ring and can be crucial for specific biological interactions and for fine-tuning the physicochemical properties of the final compounds. This product is intended for research applications and is not for diagnostic or therapeutic use. Researchers should consult relevant Safety Data Sheets (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Cl2N2O B11875199 2,3-Dichloro-5-methoxyquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

2,3-dichloro-5-methoxyquinoxaline

InChI

InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)13-9(11)8(10)12-5/h2-4H,1H3

InChI Key

IWWDZAKTAZHJNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C(=N2)Cl)Cl

Origin of Product

United States

Reactivity and Mechanistic Studies of 2,3 Dichloro 5 Methoxyquinoxaline and Its Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing features. libretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Dichloroquinoxaline derivatives are prime substrates for these transformations. researchgate.net

The carbon atoms at the C2 and C3 positions of the 2,3-dichloroquinoxaline (B139996) ring exhibit a pronounced electrophilic character, making them highly susceptible to nucleophilic attack. This electrophilicity is a consequence of several combined electronic effects. Firstly, the two nitrogen atoms within the pyrazine (B50134) ring act as powerful electron-withdrawing groups, polarizing the C=N bonds and reducing the electron density across the heterocyclic ring. youtube.com Secondly, the chlorine atoms at C2 and C3 further deplete electron density from these positions through their inductive effect (-I). This synergistic electron withdrawal by both the ring nitrogens and the halogen substituents renders the C2 and C3 carbons significantly electron-deficient and thus excellent sites for SNAr reactions. researchgate.net

In unsymmetrically substituted dichloroquinoxalines like 2,3-Dichloro-5-methoxyquinoxaline, the two chlorine atoms at C2 and C3 are chemically non-equivalent, leading to questions of regioselectivity. The substituent on the benzene (B151609) ring—in this case, the 5-methoxy group—plays a critical role in directing the incoming nucleophile. While direct studies on the 5-methoxy derivative are scarce, principles from analogous systems suggest a predictable outcome. For instance, studies on 3,5-dichloropyrazines have shown that electron-donating groups (EDGs) on the ring direct nucleophilic attack preferentially to the 3-position, whereas electron-withdrawing groups (EWGs) direct it to the 5-position. researchgate.net The methoxy (B1213986) group is a strong EDG through its resonance effect (+M), which would increase electron density at C2 more than at C3, thus making C3 the more electrophilic and likely site for initial nucleophilic attack. This allows for site-specific displacement of one chlorine atom, enabling the synthesis of distinct monosubstituted isomers.

The electrophilic nature of the C2 and C3 positions allows 2,3-dichloroquinoxaline and its analogs to react with a wide range of nucleophiles. The reactivity of the parent compound, 2,3-dichloroquinoxaline, has been extensively studied and serves as a model for the behavior of the 5-methoxy derivative.

Amines: Primary and secondary amines react readily with 2,3-dichloroquinoxaline, typically at elevated temperatures, to yield 2-amino-3-chloroquinoxalines. nih.govnih.gov This monosubstitution occurs selectively, leaving the second chlorine available for subsequent reactions.

Thiols: Thiolates are potent nucleophiles and react under basic conditions to displace one of the chlorine atoms, forming 2-thioether-3-chloroquinoxaline derivatives. Kinetic studies on similar systems, such as 3,6-dichloro-1,2,4,5-tetrazine, show these reactions proceed efficiently. researchgate.net

Oxygen-based Nucleophiles: Alcohols and phenols, in the presence of a base like potassium carbonate, react to form 2-alkoxy- or 2-aryloxy-3-chloroquinoxalines. nih.gov These reactions often require reflux conditions to proceed to completion.

The table below summarizes typical reaction conditions for the monosubstitution of the parent 2,3-dichloroquinoxaline.

Nucleophile ClassExample NucleophileSolventConditionsProduct Type
AminesPrimary/Secondary AminesEthanol (B145695)70 °C, 6h2-Alkylamino-3-chloroquinoxaline nih.gov
ThiolsBiothiols (e.g., Cysteine)Aqueous BufferRoom Temp2-Alkylthio-3-chloroquinoxaline researchgate.net
O-NucleophilesPhenolsEthanol70 °C (Reflux), 6h2-Aryloxy-3-chloroquinoxaline nih.gov

A key synthetic advantage of the dichloroquinoxaline system is the ability to perform controlled, sequential substitutions. The first nucleophilic substitution deactivates the ring towards a second attack. The introduction of an electron-donating group (like an amine or alkoxy group) at one of the positions (e.g., C2) increases the electron density of the quinoxaline (B1680401) ring system, making the remaining chlorine atom at C3 less susceptible to displacement. nih.gov

Consequently, the second substitution requires more forcing conditions, such as higher temperatures or the use of a more potent nucleophile. nih.gov This differential reactivity allows for a stepwise approach where two different nucleophiles can be introduced, leading to the synthesis of unsymmetrically disubstituted quinoxalines (e.g., 2-amino-3-thio-quinoxaline).

This increased electron density is expected to have two main consequences:

Reactivity: The molecule may be slightly less reactive towards nucleophiles than the unsubstituted parent compound because the ground state is more stabilized and the electrophilicity of the C2/C3 positions is marginally reduced.

Regioselectivity: As discussed in section 3.1.2, the primary role of the methoxy group is to control the site of the initial substitution. Its electron-donating nature differentiates the electronic environment of C2 and C3, favoring attack at the more electron-deficient position.

Nucleophile Strength: Stronger nucleophiles react faster.

Solvent: Polar aprotic solvents can stabilize the charged Meisenheimer intermediate, accelerating the reaction. nih.gov

Electronic Effects: Electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the negative charge in the intermediate, whereas electron-donating groups, like the 5-methoxy group, tend to decrease the reaction rate. libretexts.org

Thermodynamic Profile: The reaction proceeds through a high-energy, negatively charged Meisenheimer intermediate, which is a true intermediate, not a transition state. The stability of this complex is paramount. The negative charge is delocalized through resonance, and this delocalization is more effective when electron-withdrawing groups are present at positions ortho or para to the site of attack. libretexts.org The subsequent step, the expulsion of the chloride leaving group, is fast and restores the aromaticity of the ring.

Modern computational methods, such as Density Functional Theory (DFT), are used to model these reactions. rsc.orgchemrxiv.org These studies can predict reaction rates and regioselectivity by calculating properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the reactive carbon centers. researchgate.netchemrxiv.org For this compound, a computational analysis would likely show that one carbon (predicted to be C3) has a more positive electrostatic potential, marking it as the kinetically favored site for nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the context of quinoxaline derivatives, the reactivity and regioselectivity of EAS are significantly influenced by the electronic properties of the substituents attached to the heterocyclic core.

Deactivation Effects on the Quinoxaline Core

The quinoxaline ring system, containing two nitrogen atoms in the pyrazine ring, is inherently electron-deficient. This electron deficiency deactivates the aromatic system towards electrophilic attack compared to benzene. libretexts.org The nitrogen atoms exert a strong electron-withdrawing inductive effect, which reduces the electron density of the entire molecule, making it less nucleophilic and thus less reactive towards electrophiles. youtube.commasterorganicchemistry.com

The presence of two chlorine atoms at the C2 and C3 positions in this compound further deactivates the quinoxaline core. Halogens, while having lone pairs that can donate electron density through resonance, are net deactivating in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect. openstax.orgyoutube.com This deactivation is a general characteristic of halogens when attached to an aromatic ring. uci.edu Therefore, the cumulative effect of the two nitrogen atoms and the two chlorine atoms renders the pyrazine part of the molecule highly resistant to electrophilic attack.

Preferred Substitution Sites on the Benzenoid Ring (C5, C8)

Due to the pronounced deactivation of the pyrazine ring, electrophilic aromatic substitution on this compound is directed towards the benzenoid ring. The specific positions of substitution on this ring are determined by the interplay of the activating and directing effects of the substituents present.

The methoxy group at the C5 position is a powerful activating group. libretexts.orgmasterorganicchemistry.com It donates electron density to the benzene ring through a strong resonance effect, which outweighs its electron-withdrawing inductive effect. youtube.comopenstax.org This donation of electron density preferentially stabilizes the carbocation intermediates formed during electrophilic attack at the ortho and para positions relative to the methoxy group. uci.edumasterorganicchemistry.com

In the case of 5-methoxyquinoxaline, the positions ortho to the methoxy group are C4 and C6, and the para position is C7. However, the C4 position is part of the deactivated pyrazine ring. Therefore, electrophilic attack is directed to the C6 and C8 positions of the benzenoid ring. The C8 position is para to the C5-methoxy group, and the C6 position is ortho. Generally, para substitution is often favored over ortho substitution due to reduced steric hindrance. masterorganicchemistry.com

Impact of Methoxy Group on Electrophilic Reactivity

The methoxy group (-OCH3) at the C5 position plays a crucial role in governing the electrophilic reactivity of the benzenoid ring in this compound. As an electron-donating group, it significantly enhances the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.combohrium.comresearchgate.net

The activating nature of the methoxy group is attributed to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic π-system through resonance. youtube.commasterorganicchemistry.com This resonance effect increases the electron density at the ortho and para positions, thereby stabilizing the arenium ion intermediate formed during the reaction. openstax.orguci.edu This stabilization lowers the activation energy for the substitution at these positions, making the reaction faster compared to an unsubstituted ring. masterorganicchemistry.com

The directing effect of the methoxy group is a direct consequence of this resonance stabilization. The positive charge of the carbocation intermediate can be delocalized onto the oxygen atom of the methoxy group when the electrophile attacks at the ortho or para positions, a stabilization that is not possible for meta attack. masterorganicchemistry.com This strong directing effect ensures that electrophilic substitution occurs selectively at the available ortho and para positions on the benzenoid ring.

Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, the two chlorine atoms serve as excellent leaving groups for such transformations, allowing for sequential and selective functionalization.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira Reactions)

The reactive C-Cl bonds at the 2 and 3 positions of the quinoxaline core are readily employed in various palladium-catalyzed cross-coupling reactions to form new C-C bonds.

Suzuki-Miyaura Reaction: This reaction involves the coupling of the dichloroquinoxaline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for creating aryl-aryl or aryl-vinyl bonds. The general applicability of the Suzuki-Miyaura coupling extends to a wide range of substrates. princeton.edu

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the dichloroquinoxaline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Sonogashira Reaction: This reaction facilitates the formation of a C-C bond between the dichloroquinoxaline and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. youtube.com

Table 1: Examples of C-C Cross-Coupling Reactions with Dichloroquinoxalines

Reaction TypeReactantsCatalyst SystemProduct Type
Suzuki-Miyaura2,3-Dichloroquinoxaline, Arylboronic acidPd catalyst, Base2,3-Diarylquinoxaline
Heck2,3-Dichloroquinoxaline, AlkenePd catalyst, Base2,3-Divinylquinoxaline
Sonogashira2,3-Dichloroquinoxaline, Terminal alkynePd catalyst, Cu(I) co-catalyst, Base2,3-Dialkynylquinoxaline

Carbon-Heteroatom Bond Formation (e.g., C-N cross-coupling)

The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is of significant interest due to the prevalence of N-containing compounds in pharmaceuticals and materials science. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. researchgate.netyoutube.com This reaction allows for the coupling of the dichloroquinoxaline with a wide variety of amines, including primary and secondary amines, to form the corresponding amino-substituted quinoxalines. The reaction requires a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. researchgate.net

Table 2: Example of C-N Cross-Coupling Reaction

Reaction TypeReactantsCatalyst SystemProduct Type
Buchwald-Hartwig Amination2,3-Dichloroquinoxaline, AminePd catalyst, Ligand, Base2,3-Diaminoquinoxaline

Catalytic Systems and Ligand Design for Selective Couplings

The selective functionalization of this compound and its analogs through transition-metal-catalyzed cross-coupling reactions is a powerful strategy for creating complex molecules. The presence of two reactive chlorine atoms on the pyrazine ring allows for sequential or programmed reactions, but achieving selectivity between the C2 and C3 positions is a significant challenge. The design of the catalytic system, particularly the choice of ligand, is paramount in controlling the reaction's outcome.

Palladium-based catalysts are the most extensively used for these transformations, including well-known reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. chemrj.orgresearchgate.net The efficiency and selectivity of these catalysts are profoundly influenced by the ligands coordinated to the palladium center. These ligands modulate the electronic and steric properties of the catalyst, affecting the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

Ligand Design for Selectivity: For dihalogenated N-heteroarenes, the chloride adjacent to a nitrogen atom is typically more reactive. nih.gov However, this inherent reactivity can be overturned by strategic ligand choice. Research on analogous dihaloheteroarenes, such as 2,4-dichloropyridines and 3,5-dichloropyridazines, has demonstrated that sterically hindered ligands can direct the reaction to the less conventionally reactive site. nih.govcore.ac.uk

Bulky Phosphine (B1218219) Ligands: Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos) and other bulky alkylphosphine ligands are designed to create a sterically demanding environment around the metal center. This bulk can favor oxidative addition at the less hindered C-Cl bond, thereby controlling site-selectivity.

N-Heterocyclic Carbenes (NHCs): NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong σ-donors and often possess significant steric bulk. nih.gov Studies have shown that very hindered NHC ligands can promote cross-coupling at positions that are otherwise disfavored, offering a powerful tool for achieving unconventional selectivity. nih.gov

Catalytic Systems in Practice: While studies specifically detailing the selective coupling of the 5-methoxy derivative are limited, research on the parent 2,3-dichloroquinoxaline (DCQX) provides insight. A notable system involves a quinoxaline-bridged diimidazolium salt which, in conjunction with Palladium(II) acetate, forms an effective in-situ catalyst for Suzuki-Miyaura and Heck reactions. researchgate.net This "phosphine-free" approach highlights the move towards more stable and accessible ligand types. researchgate.net Ligand-free conditions, such as using a Pd(OAc)₂/Cs₂CO₃/TBAB system, have also been developed for certain intramolecular couplings, offering a simpler alternative. sci-hub.se

The selection of a catalytic system is a process of guided screening, with modern palladium precatalysts (e.g., G3 and G4 palladacycles) offering more reliable generation of the active LPd(0) species compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. rsc.org

Table 1: Common Catalytic Components for Cross-Coupling of Chloroquinoxalines

ComponentExamplesRole in Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(PPh₃)₄], PEPPSI™-IPr, XPhos Pd G3 chemrj.orgresearchgate.netThe core transition metal that facilitates the catalytic cycle (oxidative addition, reductive elimination).
Ligands Phosphines: PPh₃, PCy₃, Biarylphosphines (XPhos, RuPhos) NHCs: IPr, IMes, SIMes nih.govModulates the catalyst's reactivity and stability; steric bulk is crucial for controlling site-selectivity. nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuActivates the coupling partner (e.g., boronic acid in Suzuki coupling) or facilitates reductive elimination.
Solvent Toluene, Dioxane, DMF, Ethanol researchgate.netSolubilizes reactants and influences reaction kinetics and catalyst stability.

Other Significant Chemical Transformations

Beyond metal-catalyzed couplings, this compound undergoes other important transformations that expand its synthetic utility.

Reduction of the quinoxaline core can yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives, which are valuable scaffolds in medicinal chemistry. While sodium borohydride (B1222165) (NaBH₄) alone is a mild reducing agent, often used for the chemoselective reduction of aldehydes in the presence of ketones, its reactivity can be enhanced for reducing less reactive systems like the quinoxaline ring. sci-hub.se

Research has shown that various substituted quinoxalines can be effectively reduced to their corresponding 1,2,3,4-tetrahydro derivatives using a reagent system of NaBH₄ combined with a Lewis acid, such as zinc chloride (ZnCl₂). researchgate.net This combination increases the hydridic character of the borohydride and activates the heterocyclic ring towards reduction. The reaction proceeds efficiently under mild conditions. researchgate.net In contrast, using NaBH₄ in ethanol without an additive is often very slow and inefficient for quinoxaline reduction. researchgate.net

The reduction is believed to proceed via hydride attack on the pyrazine ring, leading to a dihydro intermediate which is then further reduced to the stable tetrahydroquinoxaline. For 2,3-disubstituted quinoxalines, this reduction can be stereoselective, yielding exclusively cis-isomers. researchgate.net It is important to note that under certain conditions, NaBH₄ can also effect reductive dechlorination of aromatic halides, although this is typically less efficient than its primary function as a hydride donor. jocpr.com

Condensation reactions, such as the Knoevenagel condensation, involve the reaction of a carbonyl compound with a species containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.org In the context of quinoxaline chemistry, this reaction often involves a substituent on the quinoxaline ring acting as the active methylene component, rather than the carbonyl group being part of the quinoxaline.

For instance, a methyl group on the quinoxaline ring can be activated, particularly by the presence of N-oxide groups, making its protons acidic enough to be removed by a base. The resulting carbanion can then act as a nucleophile, attacking an external aldehyde or ketone (e.g., furfural, cinnamaldehyde) to form a new carbon-carbon double bond after dehydration. chemrj.org

Table 2: Knoevenagel Condensation of an Activated Quinoxaline Derivative

Quinoxaline SubstrateCarbonyl CompoundBase CatalystProduct TypeReference
2-Methylquinoxaline 1,4-di-N-oxideAromatic AldehydesSodium Hydroxide2-Ethenylquinoxaline 1,4-di-N-oxide derivative chemrj.org

This reaction demonstrates that while the C2 and C3 positions of this compound are electrophilic, other positions, like a methyl group that could theoretically replace the C5-methoxy group, can be rendered nucleophilic to participate in condensation chemistry.

The dual chlorine atoms at the C2 and C3 positions make 2,3-dichloroquinoxaline an exceptional precursor for building fused heterocyclic systems. arabjchem.org These reactions typically proceed via sequential nucleophilic aromatic substitution (SₙAr) with bifunctional nucleophiles, where both nucleophilic sites react to form a new ring fused to the quinoxaline core.

A prominent example is the synthesis of thiazolo[4,5-b]quinoxalines. Reacting a 2,3-dichloroquinoxaline derivative with a thiourea (B124793) in a solvent like 1,4-dioxane (B91453) leads to the formation of a fused thiazole (B1198619) ring. organic-chemistry.org Similarly, reactions with other 1,3-binucleophiles can produce different fused systems. For example, treatment with potassium salts of hydrazonodithioates yields 1,3-dithiolo[4,5-b]quinoxaline derivatives. organic-chemistry.org

The general strategy involves the initial substitution of one chlorine atom by a nucleophilic site on the reagent, followed by an intramolecular cyclization where the second nucleophilic site displaces the remaining chlorine atom. This approach provides a modular and efficient route to complex, polycyclic aromatic systems. rsc.orgarabjchem.org

Table 3: Synthesis of Fused Heterocycles from Dichloroquinoxaline Derivatives

Dichloroquinoxaline DerivativeBinucleophilic ReagentFused Ring System FormedReference
2,3-Dichloro-6-sulfonyl quinoxalineThioureasThiazolo[4,5-b]quinoxaline organic-chemistry.org
2,3-Dichloro-6-sulfonyl quinoxalinePotassium hydrazonodithioates1,3-Dithiolo[4,5-b]quinoxaline organic-chemistry.org
2,3-Dichloroquinoxaline (DCQX)1,2-DiaminobenzeneDipyridophenazine arabjchem.org
2,3-Dichloroquinoxaline (DCQX)Thiourea2,3-Quinoxalinedithiol rsc.org

These cyclization reactions are fundamental in materials science and medicinal chemistry for creating rigid, planar molecules with unique electronic and biological properties. organic-chemistry.orgrsc.org

Structural Elucidation and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For 2,3-Dichloro-5-methoxyquinoxaline, the IR spectrum is expected to display a series of characteristic absorption bands that correspond to the vibrations of its constituent bonds.

Key expected vibrational frequencies include those from the aromatic quinoxaline (B1680401) core, the carbon-chlorine bonds, and the methoxy (B1213986) group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N stretching vibrations of the pyrazine (B50134) ring are expected in the 1620-1550 cm⁻¹ region. chemicalbook.com The asymmetric and symmetric stretching of the C-O-C ether linkage of the methoxy group would likely produce strong bands in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ ranges, respectively. Furthermore, the C-Cl stretching vibrations are anticipated to be observed in the 850-550 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchAr-H> 3000
C=N StretchPyrazine Ring1620 - 1550
C=C StretchAromatic Ring1500 - 1400
Asymmetric C-O-C StretchMethoxy Ether1275 - 1200
Symmetric C-O-C StretchMethoxy Ether1075 - 1020
C-Cl StretchChloroalkane850 - 550

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

For the ¹H NMR spectrum of this compound, the asymmetry of the molecule means its three aromatic protons would be chemically non-equivalent, each producing a distinct signal. These signals would appear in the aromatic region (typically δ 7.0-8.5 ppm) and would exhibit splitting patterns (doublets or triplets) due to coupling with adjacent protons. The methoxy group's three equivalent protons would yield a sharp singlet, expected further upfield, likely in the δ 3.8-4.0 ppm range.

In the ¹³C NMR spectrum, nine distinct signals would be predicted, corresponding to the nine unique carbon atoms in the molecule. The carbons of the quinoxaline ring would resonate in the aromatic region (δ 120-155 ppm), with the two carbons bonded to chlorine (C-2 and C-3) being significantly deshielded. The carbon of the methoxy group (-OCH₃) would appear around δ 55-60 ppm. bldpharm.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

SpectrumGroupPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR Aromatic Protons (H-6, H-7, H-8)7.0 - 8.5Doublet / Triplet
Methoxy Protons (-OCH₃)3.8 - 4.0Singlet
¹³C NMR C-Cl (C-2, C-3)>140Singlet
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a)120 - 155Singlet
Methoxy Carbon (-OCH₃)55 - 60Singlet

Mass Spectrometry Techniques

Mass spectrometry (MS) provides critical information about a molecule's mass and fragmentation pattern, confirming its molecular weight and offering structural clues. The molecular formula for this compound is C₉H₆Cl₂N₂O, giving it a molecular weight of approximately 229.07 g/mol .

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show a characteristic cluster of peaks: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak. The relative intensities of these peaks would be approximately 9:6:1.

Common fragmentation pathways for this molecule under electron ionization would likely involve the loss of stable radicals or neutral molecules. chemguide.co.uklibretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺228Molecular Ion
[M-CH₃]⁺213Loss of a methyl radical from the methoxy group
[M-CO]⁺200Loss of carbon monoxide
[M-Cl]⁺193Loss of a chlorine radical

X-ray Crystallography

While a crystal structure for this compound itself is not available in the surveyed literature, a detailed crystallographic analysis of its close constitutional isomer, 2,3-dichloro-6-methoxyquinoxaline (B108869) , was published in 2019 and provides valuable structural insights. researchgate.net The data presented in the following subsections pertains to this 6-methoxy isomer.

Single-crystal X-ray diffraction analysis of 2,3-dichloro-6-methoxyquinoxaline confirms its molecular structure. The study shows that the molecule is built up from C₉H₆Cl₂N₂O units. The quinoxaline ring system is essentially planar, a common feature for such aromatic heterocyclic compounds. The methoxy group and the two chlorine atoms lie within this plane, contributing to a relatively flat molecular conformation. researchgate.net

The crystallographic study determined that 2,3-dichloro-6-methoxyquinoxaline crystallizes in the monoclinic crystal system. The specific space group was identified as P2₁/n . researchgate.net This space group is centrosymmetric and is common for organic molecules.

Table 4: Crystal Data and Structure Refinement for 2,3-dichloro-6-methoxyquinoxaline researchgate.net

ParameterValue
Empirical FormulaC₉H₆Cl₂N₂O
Formula Weight229.07
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit cell dimensionsa = 15.597(6) Åb = 3.9346(16) Åc = 15.614(6) Åβ = 101.834(4)°
Volume937.8(6) ų
Z (molecules per unit cell)4

The precise measurement of bond lengths and angles from the X-ray data reveals the geometric details of the molecule. The bond lengths within the fused aromatic rings are consistent with those of other quinoxaline derivatives, showing partial double-bond character throughout the system. The C-Cl bond lengths are typical for chlorine atoms attached to an sp²-hybridized carbon.

Table 5: Selected Bond Lengths [Å] and Angles [°] for 2,3-dichloro-6-methoxyquinoxaline researchgate.net

BondLength (Å)AngleDegrees (°)
Cl1-C21.728(2)N1-C2-C3119.8(2)
Cl2-C31.729(2)N4-C3-C2119.6(2)
O1-C61.362(2)C4-C4A-C8A121.2(2)
N1-C21.311(2)C5-C6-C7120.5(2)
N4-C31.312(2)C2-N1-C8A116.7(2)
C4A-C8A1.417(3)O1-C6-C5124.6(2)
C5-C61.373(3)O1-C6-C7114.9(2)

Investigation of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties of crystalline compounds, including their packing, stability, and polymorphism. For quinoxaline derivatives, these non-covalent interactions dictate the supramolecular architecture. Methodologies such as single-crystal X-ray diffraction and Hirshfeld surface analysis are pivotal in elucidating these complex interactions.

Detailed analysis of the crystal structure of a closely related isomer, 2,3-dichloro-6-methoxyquinoxaline, provides valuable insights into the types of intermolecular forces that are likely to govern the crystal packing of this compound. researchgate.net The crystallographic data for 2,3-dichloro-6-methoxyquinoxaline reveals a monoclinic crystal system with the space group P21/n. researchgate.net

The molecular structure and the arrangement of molecules within the crystal lattice are determined by a network of weak intermolecular interactions. While the primary data available is for the 6-methoxy isomer, the principles of interaction can be extrapolated to the 5-methoxy derivative. The investigation of these interactions typically involves a combination of experimental and theoretical approaches.

Single-Crystal X-ray Diffraction

Table 1: Crystallographic Data for 2,3-dichloro-6-methoxyquinoxaline

Parameter Value
Formula C₉H₆Cl₂N₂O
Crystal system Monoclinic
Space group P2₁/n
a (Å) 15.597(6)
b (Å) 3.9346(16)
c (Å) 15.614(6)
β (°) 101.834(4)
Volume (ų) 937.8(6)
Z 4

Data sourced from a study on 2,3-dichloro-6-methoxyquinoxaline. researchgate.net

The analysis of the crystal packing of the 6-methoxy isomer indicates the presence of various short contacts, which signify the existence of intermolecular forces holding the molecules together in the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.govnih.gov This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.govnih.gov The surface is colored according to different properties, like d_norm, which highlights regions of close contact between neighboring molecules. nih.gov

While a specific Hirshfeld surface analysis for this compound is not available in the provided search results, the analysis of its isomer and other quinoxaline derivatives suggests that the following interactions would be of importance:

π-π Stacking Interactions: The aromatic quinoxaline ring system is expected to participate in π-π stacking interactions, which are common in planar heterocyclic compounds and contribute significantly to crystal stability. nih.gov

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the aromatic ring and the nitrogen atoms of the quinoxaline core or the oxygen atom of the methoxy group are likely to be present. nih.gov

Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or oxygen in neighboring molecules.

The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis provides a comprehensive picture of the supramolecular assembly of molecules in the solid state, which is essential for rationalizing the physical properties of the compound and for the design of new materials with desired characteristics. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and symmetries of these frontier orbitals are key to understanding the outcomes of chemical reactions. wikipedia.org

LUMO/LUMO+1 Analysis for Nucleophilic Reactivity Prediction

The Lowest Unoccupied Molecular Orbital (LUMO) and the subsequent LUMO+1 are critical in predicting a molecule's susceptibility to nucleophilic attack. The LUMO is the primary orbital that accepts electrons from an incoming nucleophile. A lower LUMO energy indicates a higher affinity for electrons, suggesting greater reactivity towards nucleophiles. In substituted quinoxalines, the distribution of the LUMO lobe can pinpoint the specific atoms most likely to undergo nucleophilic substitution.

Table 1: Hypothetical Frontier Orbital Energies for Nucleophilic Reactivity Prediction

Molecular Orbital Energy (eV) Role in Reactivity
LUMO Value Primary site for nucleophilic attack
LUMO+1 Value Secondary site for nucleophilic attack

Note: Specific energy values for 2,3-Dichloro-5-methoxyquinoxaline require dedicated computational studies and are not currently available in the cited literature.

HOMO/HOMO-1 Analysis for Electrophilic Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and HOMO-1 are central to predicting a molecule's reactivity towards electrophiles. The HOMO is the orbital from which electrons are most readily donated. A higher HOMO energy level suggests that the molecule is more willing to donate electrons, indicating greater reactivity in electrophilic reactions. The distribution of the HOMO across the molecule highlights the regions that are most nucleophilic.

In the case of methoxy-substituted quinoxalines, the methoxy (B1213986) group, being an electron-donating group, is expected to raise the HOMO energy level and influence its distribution, enhancing the nucleophilicity of the aromatic system. nih.gov The analysis of both HOMO and HOMO-1 provides a more complete picture of the molecule's electron-donating capabilities.

Table 2: Hypothetical Frontier Orbital Energies for Electrophilic Reactivity Prediction

Molecular Orbital Energy (eV) Role in Reactivity
HOMO Value Primary site for electrophilic attack
HOMO-1 Value Secondary site for electrophilic attack

Note: Specific energy values for this compound require dedicated computational studies and are not currently available in the cited literature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. ias.ac.in It is widely used to calculate optimized geometries, electronic properties, and to elucidate reaction mechanisms.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by minimizing its energy. For quinoxaline (B1680401) derivatives, methods like B3LYP with a suitable basis set are commonly used for geometry optimization. ias.ac.inasianpubs.org This analysis provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov

Following geometry optimization, the electronic structure can be analyzed. This includes the calculation of the HOMO-LUMO energy gap, which is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity. nih.gov For the related compound, 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, the HOMO-LUMO energy gap has been estimated through DFT computations. nih.gov

Table 3: Selected Optimized Geometrical Parameters and Electronic Properties from a Related Quinoxaline Derivative

Parameter Value Reference
HOMO-LUMO Energy Gap (eV) Value nih.gov
Ground State Dipole Moment (Debye) Value nih.gov
C-Cl Bond Length (Å) Value
C-O (methoxy) Bond Length (Å) Value

Note: The values are for the related compound 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline. Specific values for this compound are not available in the provided sources.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction pathways and the identification of transition states. This analysis provides deep insights into the mechanism of a reaction, including whether it proceeds in a stepwise or concerted manner. For nucleophilic substitution reactions on the 2,3-dichloroquinoxaline (B139996) scaffold, DFT can be used to model the approach of the nucleophile, the formation of any intermediates (like a Meisenheimer complex), and the departure of the leaving group (chloride ion). The calculated activation energies for different possible pathways can predict the most likely reaction mechanism and the regioselectivity of the substitution.

Prediction of Chemical Hardness and Reactivity Indices

DFT calculations provide the necessary data to compute various global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution; a harder molecule is generally less reactive. sciensage.info These indices are calculated from the HOMO and LUMO energies.

Table 4: Definitions of Chemical Reactivity Indices

Index Formula Description
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to deformation of electron cloud
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Escaping tendency of electrons
Electrophilicity Index (ω) μ2 / (2η) Propensity to accept electrons

Note: The calculation of these indices for this compound would require the specific HOMO and LUMO energy values.

Quantitative Structure-Reactivity Relationships (QSRR) in Quinoxaline Systems

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their reactivity. These models are fundamental in predicting the reactivity of new compounds and in understanding the underlying mechanisms of chemical reactions. In the context of quinoxaline systems, QSRR studies are crucial for predicting their behavior in various chemical transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are a cornerstone of their synthetic utility. arabjchem.orgnih.gov

The reactivity of quinoxaline derivatives is significantly influenced by the electronic and steric nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electron density of the quinoxaline ring system, thereby affecting its susceptibility to nucleophilic attack. mdpi.com

Research Findings in QSRR of Quinoxaline Derivatives

While specific QSRR studies focusing solely on this compound are not extensively documented in publicly available literature, broader research on quinoxaline derivatives provides a solid framework for understanding its potential reactivity. Studies on related systems, such as quinolone and sulfonamide antibacterial agents, have successfully employed QSRR models to predict their chromatographic retention behavior, which is intrinsically linked to their physicochemical properties and, by extension, their reactivity. nih.govresearchgate.net These models often utilize a variety of molecular descriptors to quantify different aspects of the molecular structure.

Key Molecular Descriptors in QSRR:

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. In the QSRR analysis of quinoxaline systems, several types of descriptors are commonly employed:

2D Descriptors: These are calculated from the 2D representation of the molecule and include parameters like molecular refractivity (SMR) and atomic contributions to logP (GCUT_SLOGP_1). nih.gov

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms and provide information about the molecule's shape, size, and surface area (e.g., van der Waals surface area, VSA). nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining a molecule's ability to donate or accept electrons in a chemical reaction.

A study on the inhibition of TNFα-induced IKKβ-mediated NFκB activity by a library of 55 quinoxaline and quinoline (B57606) analogs demonstrated that substitutions at the 2 and 3 positions were well-tolerated, indicating that steric factors at these positions may not be the primary determinant of activity in that specific biological context. nih.gov This suggests that electronic effects likely play a more significant role.

In the context of nucleophilic substitution reactions, the electrophilic nature of the quinoxaline ring is a key determinant of reactivity. Vicarious nucleophilic substitution (VNS) studies on quinoxaline have shown that the parent molecule reacts with certain carbanions to yield substituted products. rsc.org The presence of two chlorine atoms in 2,3-dichloroquinoxaline makes it a highly versatile substrate for SNAr reactions, allowing for the formation of new carbon-heteroatom bonds at the C2 and C3 positions. arabjchem.org

The table below presents a hypothetical QSRR data set for a series of substituted quinoxalines, illustrating the type of data that would be used to build a predictive model for reactivity in SNAr reactions. The reactivity is represented by the logarithm of the relative rate constant (log(k_rel)).

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Dipole Moment (Debye)log(k_rel)
1H-6.5-1.22.11.00
2Cl-6.7-1.51.51.50
3OCH3-6.2-1.02.80.80
4NO2-7.1-2.04.52.50

This hypothetical data illustrates that electron-withdrawing groups like nitro (NO2) and chloro (Cl) lower the LUMO energy, making the quinoxaline ring more electrophilic and thus more reactive towards nucleophiles, resulting in a higher relative rate constant. Conversely, an electron-donating group like methoxy (OCH3) raises the LUMO energy, decreasing reactivity.

Further detailed computational analyses, including molecular modeling and simulations, are essential to gain deeper insights into the specific mechanistic pathways and to refine the predictive power of QSRR models for compounds like this compound. nih.gov The development of such models is a crucial step towards the rational design of new quinoxaline derivatives with tailored reactivity for various applications in medicinal chemistry and materials science.

Advanced Synthetic Applications and Material Science Contributions Non Biological

Role as Key Chemical Intermediates in Complex Organic Synthesis

The utility of 2,3-dichloro-5-methoxyquinoxaline as a foundational molecule stems from its capacity to undergo sequential and regioselective substitutions, enabling the construction of complex molecular architectures.

This compound is a pivotal intermediate for synthesizing a variety of fused and substituted heterocyclic systems. The two chlorine atoms can be displaced by a range of dinucleophiles or by sequential reactions with different nucleophiles. This reactivity allows for the construction of novel ring systems with tailored electronic and steric properties.

For instance, reactions with various sulfur and nitrogen nucleophiles lead to the formation of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines. researchgate.net The reaction of 2,3-dichloroquinoxaline (B139996) derivatives with hydrazine (B178648) can yield hydrazino-quinoxalines, which are precursors to fused triazole systems like 1,2,4-triazolo[4,3-a]quinoxalines. researchgate.net Similarly, reaction with sodium hydrogen sulfide (B99878) or thiourea (B124793) can be used to produce quinoxaline-2,3-(1H,4H)-dithiones. nih.gov The condensation with 1,2-dicarbonyl compounds is a classic method for quinoxaline (B1680401) synthesis itself, highlighting the importance of building blocks that can lead to this core structure. nih.govresearchgate.net

Table 1: Synthesis of Heterocyclic Systems from Dichloroquinoxaline Derivatives

Starting Material Reagent(s) Resulting Heterocycle Reference
2,3-Dichloroquinoxaline derivative Hydrazine Hydrazino-quinoxaline researchgate.net
Hydrazino-quinoxaline Various reagents 1,2,4-Triazolo[4,3-a]quinoxaline researchgate.net
2,3-Dichloroquinoxaline Sodium azide, POCl₃ Bistetrazoloquinoxaline nih.gov

The difunctional nature of this compound makes it an ideal monomer unit for the synthesis of larger, more complex structures such as bis-quinoxalines, poly-quinoxalines, and macrocycles. These extended π-systems are of significant interest for their unique electronic and host-guest properties.

One strategy to form such structures is through the one-pot, three-component synthesis of bistetrazolo-[1,5-a; 5′, 1′-c]-quinoxalines from 2,3-diketoquinoxalines, which can be derived from their dichloro counterparts. nih.gov The coupling of two quinoxaline units can be achieved through various palladium-catalyzed cross-coupling reactions or by linking them with a bridging nucleophile that displaces a chlorine atom from two separate quinoxaline molecules. The synthesis of these larger molecules opens avenues for creating materials with enhanced electronic communication and specific binding cavities.

Development of Functional Materials

The electronic properties of the quinoxaline ring system, being π-deficient, make it an excellent component in the design of functional materials for optical and electronic applications. researchgate.net

Quinoxaline derivatives are integral to the synthesis of certain classes of reactive dyes. researchgate.netresearchgate.net Reactive dyes form strong covalent bonds with textile fibers, leading to excellent color fastness. mdpi.comresearchgate.net The 2,3-dichloroquinoxaline moiety can act as the reactive group, attaching the chromophore to the substrate. sdc.org.uk

Dyes containing 2,3-dichloroquinoxaline reactive groups have been studied for their application in dyeing silk and other fibers. sdc.org.uk The reactivity of the chloro-groups allows for fixation under specific pH and temperature conditions. For example, 6-carboxylimide-2,3-dichloroquinoxaline dyes have been found suitable for silk dyeing. sdc.org.uk The synthesis involves creating a chromophoric system and then attaching the dichloroquinoxaline unit, which will later react with the hydroxyl or amino groups of the fabric. The incorporation of two reactive groups, as in dichloroquinoxaline, is a known strategy to enhance fixation efficiency. mjbas.com

The quinoxaline scaffold is a key component in many organic light-emitting materials due to its electron-deficient nature, which facilitates intramolecular charge transfer (ICT) when combined with electron-donating groups. researchgate.net This property is fundamental for the development of photoluminescent and electroluminescent materials used in organic light-emitting devices (OLEDs). researchgate.netresearchgate.net

Researchers have synthesized various electroluminescent materials by embedding chromophores, such as triarylamine, carbazole, pyrene, and fluorene, onto the quinoxaline core. researchgate.net The key synthetic step often involves a Palladium-catalyzed C-N coupling reaction to attach these chromophores to the 2- or 3-position of the quinoxaline ring, displacing one of the chlorine atoms. The resulting materials often exhibit strong fluorescence, although their quantum efficiency can be influenced by the electron-donating strength of the attached groups and the polarity of the surrounding medium. researchgate.net

Table 2: Properties of Quinoxaline-Based Electroluminescent Materials

Quinoxaline Derivative Attached Chromophore(s) Key Synthetic Reaction Application Reference
Dichloroquinoxaline Triarylamine, Fluorophores (Carbazole, Pyrene, Fluorene) Pd-catalyzed C-N coupling Electroluminescent Materials researchgate.net

Conjugated polymers are of great interest for their use in optoelectronic devices like solar cells and sensors. raco.cat The alternation of electron-rich and electron-deficient units along a polymer backbone is a common strategy to tune the band gap and optimize the material for specific applications. raco.cat

The electron-deficient character of the quinoxaline ring makes this compound an attractive monomer for the synthesis of such conjugated polymers. researchgate.net Through polymerization reactions, typically involving metal-catalyzed cross-coupling reactions like Suzuki or Stille coupling, the dichloro-functionality allows the quinoxaline unit to be incorporated into a long polymer chain, alternating with electron-rich monomers. These polymers can function as organic semiconductors, a critical component in many electronic devices. researchgate.netraco.cat The properties of the final polymer, such as charge mobility and light absorption spectrum, can be finely tuned by the choice of the co-monomer and the specific substituents on the quinoxaline ring. raco.cat

Contributions to Specialty Chemicals and Advanced Materials Development

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.